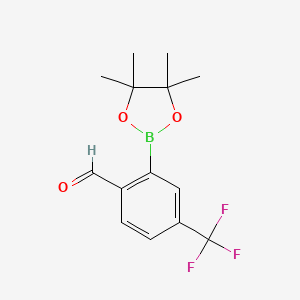

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

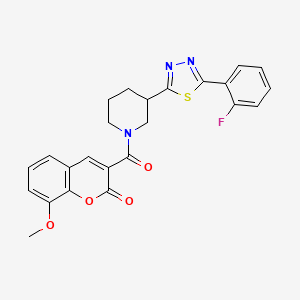

The compound contains a benzaldehyde group, which is a type of aromatic aldehyde. It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3. The presence of fluorine atoms can greatly influence the compound’s reactivity and properties. Additionally, it contains a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized using cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction typically involves a boronic acid or boronate ester, a halide or pseudohalide, and a palladium catalyst.Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The aldehyde group is reactive and could undergo nucleophilic addition reactions. The trifluoromethyl group is generally quite stable but can be reactive under certain conditions. The boronate ester could participate in cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Crystal Structure Analysis Research into compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde has focused on their synthesis, crystal structure, and physical properties. Huang et al. (2021) synthesized boric acid ester intermediates featuring benzene rings and conducted a thorough analysis of their crystal structures through X-ray diffraction and DFT studies, revealing insights into their molecular conformations and physicochemical characteristics Huang et al., 2021.

Molecular Electrostatic Potential and Orbital Analysis The research further explored the molecular electrostatic potential and frontier molecular orbitals, utilizing DFT to elucidate the compounds' electronic properties. This analysis highlights the importance of such compounds in developing materials with specific electronic characteristics, aiding in the advancement of chemical research and material science Huang et al., 2021.

Catalytic Applications and Reaction Mechanisms Other studies have explored the use of related compounds in catalytic processes. For example, Horike et al. (2008) investigated the catalytic capabilities of a microporous metal-organic framework with exposed Mn2+ coordination sites, demonstrating its efficacy in cyanosilylation reactions of aldehydes and ketones, showcasing potential applications in selective catalysis and organic synthesis Horike et al., 2008.

Advanced Material Synthesis Research into the synthesis of novel materials also employs these compounds. For instance, Li et al. (2016) utilized benzaldehyde derivatives in the creation of hyper-cross-linked microporous polyaminal networks, revealing the impact of fluorination on enhancing specific surface areas and modifying pore sizes. This work underscores the role of such compounds in the development of materials with potential applications in gas adsorption and separation technologies Li et al., 2016.

Biotechnological Applications Furthermore, the biotechnological application of related compounds for producing flavors such as benzaldehyde through biotransformation processes highlights the versatility of these chemicals. Craig and Daugulis (2013) detailed the optimization of bioproduction conditions for benzaldehyde using Pichia pastoris, demonstrating the potential of such compounds in sustainable and eco-friendly production methods Craig & Daugulis, 2013.

Eigenschaften

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGHUSPRZSUDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)

![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)